![molecular formula C19H19N3O4 B2425153 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 946382-41-8](/img/structure/B2425153.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of specific enzymes involved in cancer cell proliferation. These enzymes include DNA topoisomerases, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. The compound has also been studied for its potential effects on other biological processes, such as inflammation and oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer drugs. However, there are also limitations to using the compound in lab experiments. For example, the compound may have off-target effects on other biological processes, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide. One area of research is in the development of new cancer drugs based on the compound. Another area of research is in the study of the compound's potential effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects on other biological processes.
Conclusion:
In conclusion, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the potential applications of the compound and its mechanism of action.
Synthesis Methods
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves several steps. The starting materials include 2,6-dimethoxybenzoic acid, 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, and thionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide has been studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. The compound has been shown to have potent anti-cancer activity in vitro and in vivo, and it has been suggested that it may work by inhibiting the activity of specific enzymes involved in cancer cell proliferation.
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-15-20-12(2)17(19(24)22(15)10-11)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILKSUCBZQLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.